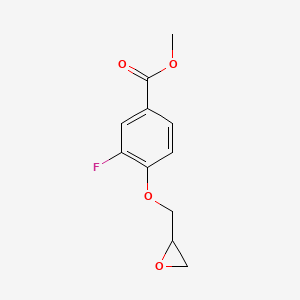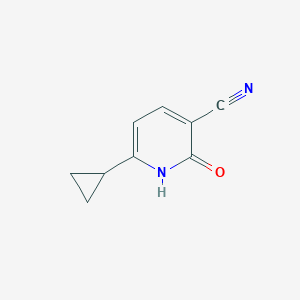
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide, also known as CBMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
作用機序
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, a neurotransmitter involved in various physiological processes. 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide binds to a specific site on the receptor, which results in a conformational change that increases the receptor's affinity for glutamate. This leads to an increase in intracellular signaling pathways, which ultimately results in the physiological effects observed.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt to changes in the environment. 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation, which may have implications for addiction and other neurological disorders.
実験室実験の利点と制限
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It has a high affinity and selectivity for mGluR5, which makes it a useful tool for studying the receptor's function. 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide is also relatively stable and can be easily synthesized, which makes it a cost-effective option for researchers. However, 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has some limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research involving 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide-based therapeutics for neurological disorders such as anxiety, depression, and addiction. Another area of interest is the study of 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide's effects on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to determine the safety and efficacy of 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide and to identify potential off-target effects. Overall, 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide is a promising compound with potential applications in scientific research and therapeutic interventions.
合成法
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide can be synthesized using various methods, including the reaction of 4-methoxybenzylamine with cyclobutanecarboxylic acid, followed by chlorination with thionyl chloride and subsequent acetylation with acetic anhydride. Another method involves the reaction of 4-methoxybenzylamine with cyclobutanecarboxylic acid chloride, followed by chlorination with phosphorus oxychloride and subsequent acetylation with acetic anhydride. The purity of the synthesized 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has been used to study the role of mGluR5 in these disorders and to develop potential therapeutic interventions.
特性
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-7-5-12(6-8-13)16(14(17)9-15)10-11-3-2-4-11/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRNHLFDSRZBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823256.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2823257.png)
![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2823258.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2823259.png)
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2823262.png)
![6-chloro-N-methyl-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridazine-3-carboxamide](/img/structure/B2823263.png)

![N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide](/img/structure/B2823266.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2823269.png)

![Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2823273.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2823274.png)

![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)